5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

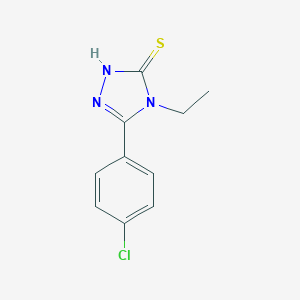

5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, an ethyl group at position 4, and a thiol (-SH) moiety at position 2. Triazole-thiols are renowned for their versatility in medicinal chemistry, exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities . The structural uniqueness of this compound lies in its para-chlorophenyl substituent and ethyl group, which influence its electronic, steric, and pharmacokinetic properties. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on biological activity and physicochemical properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAZNRFBIAFEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352446 | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-64-6 | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the formation of a potassium dithiocarbazinate intermediate through the reaction of 4-chlorobenzoyl hydrazide with CS₂ in ethanolic potassium hydroxide (KOH) at 60–70°C. Subsequent acidification with hydrochloric acid (HCl) induces cyclization, yielding the triazole-thiol core. Ethylation at the N4 position is achieved by introducing ethyl bromide during the cyclization step, leveraging the nucleophilic character of the triazole nitrogen.

Key Parameters:

Characterization and Purification

Post-synthesis purification employs recrystallization from ethanol or methanol, with purity confirmed via HPLC (>95%). Structural validation utilizes:

-

¹H-NMR: Aromatic protons at δ 7.4–7.6 ppm (4-chlorophenyl), ethyl group signals at δ 1.3–1.5 ppm (triplet) and δ 4.2–4.4 ppm (quartet).

-

IR Spectroscopy: S-H stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹.

Alkylation of Pre-Formed Triazole-Thiol Intermediates

An alternative strategy involves synthesizing the triazole-thiol core followed by N-alkylation. This two-step approach enhances control over regioselectivity.

Synthesis of Triazole-Thiol Intermediate

The intermediate 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared via cyclocondensation as described in Section 1.1, omitting the ethyl group introduction.

Ethylation Using Alkyl Halides

Ethylation is achieved by reacting the triazole-thiol intermediate with ethyl bromide in dimethylformamide (DMF) at 90°C for 12 hours, using potassium carbonate (K₂CO₃) as a base.

Optimization Insights:

-

Solvent Selection: DMF outperforms acetone or THF due to superior solubility of intermediates.

-

Base Strength: K₂CO₃ provides higher yields (70–78%) compared to weaker bases like NaHCO₃.

Multi-Step Synthesis from Aromatic Esters

A modular route starting from methyl 4-chlorobenzoate enables precise functional group incorporation.

Stepwise Procedure

-

Hydrazide Formation: Methyl 4-chlorobenzoate is treated with hydrazine hydrate in ethanol, yielding 4-chlorobenzohydrazide.

-

Thiocarbazinate Synthesis: Reaction with CS₂ in ethanolic KOH generates the potassium thiocarbazinate salt.

-

Cyclization and Ethylation: Acid-catalyzed cyclization in the presence of ethyl bromide produces the target compound.

Table 1: Comparative Analysis of Multi-Step Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, EtOH, 8h | 85 | 98 |

| Thiocarbazinate Synthesis | CS₂, KOH, 60°C, 6h | 90 | 95 |

| Cyclization/Ethylation | HCl, EtBr, 80°C, 8h | 72 | 97 |

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods to enhance sustainability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time from hours to minutes (15–20 min), with comparable yields (70–73%). This method minimizes side products and energy consumption.

Ionic Liquid Catalysis

Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a catalyst and solvent improves atom economy, achieving 80% yield at 70°C in 4 hours.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive alkylation at N1 and N4 positions is mitigated by:

Purification of Thiol Derivatives

Thiol oxidation to disulfides is prevented by:

-

Inert Atmosphere: Conducting reactions under nitrogen or argon.

-

Antioxidant Additives: Ascorbic acid (0.1% w/v) stabilizes the thiol group during recrystallization.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT) studies identify transition states and energy barriers for key steps:

-

Cyclization Step: Activation energy of 25.3 kcal/mol, favoring intramolecular nucleophilic attack.

-

Ethylation: Lower energy pathway for N4- vs. N1-alkylation (ΔΔG = 3.1 kcal/mol).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₀ClN₃S

Molecular Weight : ~239.7 g/mol

Key Features :

- 4-Chlorophenyl group : Enhances lipophilicity and stability via halogen bonding .

- Ethyl group at position 4 : Moderately increases lipophilicity (logP ~2.8) compared to methyl or phenyl substituents .

- Thiol group : Enables disulfide bond formation and metal coordination, critical for redox activity .

Substituent Variations on the Triazole Ring

Insights :

- Ethyl vs. Methyl : Ethyl provides a balance between lipophilicity and metabolic stability, improving bioavailability compared to methyl .

- Ethyl vs. Phenyl : Phenyl derivatives exhibit stronger enzyme inhibition (e.g., COX-2) due to π-π stacking but suffer from poor aqueous solubility .

Halogen Substituent Position on the Phenyl Ring

Insights :

- Para-chlorophenyl in the target compound optimizes electronic effects (electron-withdrawing) and steric alignment for target binding, enhancing antimicrobial potency .

Complex Derivatives with Additional Functional Groups

Insights :

- Dichlorobenzylidene amino group introduces redox-active properties, making it suitable for anticancer applications .

- Pyrrole-containing derivatives show improved antifungal activity but require structural optimization for solubility .

Biological Activity

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, antifungal, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a triazole ring with a chlorophenyl and an ethyl substituent. The synthesis typically involves cyclization reactions of appropriate precursors, such as 4-chlorobenzaldehyde and ethyl hydrazinecarboxylate, followed by treatment with thiourea under controlled conditions. The reaction often utilizes solvents like ethanol or methanol and may require heating to facilitate cyclization .

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. A study highlighted the synthesis of alkyl derivatives of a related compound and their evaluation against bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the triazole structure can enhance biological activity .

Antifungal Activity

The antifungal potential of this compound has been investigated in various studies. Triazole compounds are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to cell death. For instance, the compound's structural analogs have shown efficacy against common fungal pathogens .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of this triazole derivative through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). The findings suggest that certain derivatives selectively inhibit COX-1 over COX-2, which may provide therapeutic benefits in managing inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors .

Study on Alkyl Derivatives

A notable study synthesized a series of alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Molecular docking revealed that these compounds could effectively bind to COX-1, indicating potential as anti-inflammatory agents. The study emphasized the significance of hydrophobic interactions in enhancing binding affinity .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of related triazole compounds against various cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells with IC50 values indicating strong anti-proliferative effects. This suggests that structural modifications can lead to enhanced therapeutic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Thiadiazole | Moderate antimicrobial |

| 4-(4-chlorophenyl)-5-ethyl-1,2,4-triazole-3-thiol | Triazole | Antifungal activity |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Triazole | Anti-inflammatory |

Q & A

Q. How can conflicting SAR data from different research groups be reconciled?

- Resolution : Variability in assay conditions (e.g., pH, serum protein content) alters compound behavior. Meta-analysis of datasets using standardized protocols (e.g., CLSI guidelines for antifungal testing) reduces discrepancies. Cross-validation with molecular dynamics simulations clarifies substituent effects .

Methodological Best Practices

- Thiol Group Handling : Store compounds under argon at -20°C to prevent oxidation. Use chelating agents (e.g., EDTA) in buffers to mitigate metal-catalyzed degradation .

- Crystallization : Optimize solvent mixtures (e.g., DCM:MeOH 3:1) and slow evaporation rates to obtain diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.